3-(Trifluoromethyl)-2-quinolinecarbonitrile
Description
3-(Trifluoromethyl)-2-quinolinecarbonitrile is a heterocyclic compound featuring a quinoline backbone substituted with a trifluoromethyl (-CF₃) group at position 3 and a carbonitrile (-CN) group at position 2. This structure combines the electron-withdrawing effects of both substituents, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
25199-88-6 |
|---|---|
Molecular Formula |
C11H5F3N2 |
Molecular Weight |
222.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)quinoline-2-carbonitrile |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)8-5-7-3-1-2-4-9(7)16-10(8)6-15/h1-5H |
InChI Key |
MOLLILWRLPRPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method, which involves the cross-coupling of boron reagents with halogenated quinoline derivatives under mild conditions . This method is favored for its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-2-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium trifluoroacetate and copper(I) iodide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
3-(Trifluoromethyl)-2-quinolinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: It is explored for its potential use in drug development due to its unique pharmacophore.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-2-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The cyano group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
The positional arrangement of substituents on the quinoline ring significantly impacts molecular properties. Key comparisons include:
4-Chloro-6-methoxy-2-(trifluoromethyl)-3-quinolinecarbonitrile (CAS 959271-96-6)
- Structure : Trifluoromethyl at C2, carbonitrile at C3, chloro at C4, and methoxy at C4.
- Molecular Weight : ~306.7 g/mol (calculated).
- Properties : Enhanced lipophilicity due to -CF₃ and chloro groups; methoxy improves solubility.
- Applications : Likely used as a pharmaceutical intermediate (Safety Data Sheet indicates handling precautions) .
6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS 1260863-08-8)
- Structure: Trifluoromethyl at C2, carbonitrile at C3, amino at C4, and allyl at C5.
- Molecular Weight : 277.24 g/mol.
- Properties: Amino group introduces hydrogen-bonding capacity; allyl may enhance reactivity in cross-coupling reactions.
- Applications: Potential use in medicinal chemistry due to amino functionality .
Quinoline-2-carbonitrile (CAS 1436-43-7)
- Molecular Weight : 154.17 g/mol.
- Properties : Simpler structure with lower molecular weight; reduced lipophilicity compared to trifluoromethyl analogs.
- Applications: Intermediate for synthesizing more complex quinoline derivatives .
Physicochemical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 3-(Trifluoromethyl)-2-quinolinecarbonitrile | -CN (C2), -CF₃ (C3) | 230.17 (calculated) | High lipophilicity, moderate solubility |
| 4-Chloro-6-methoxy-2-(trifluoromethyl)-3-quinolinecarbonitrile | -CF₃ (C2), -CN (C3), -Cl, -OCH₃ | ~306.7 | Low volatility, thermal stability |
| 6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile | -CF₃ (C2), -CN (C3), -NH₂, -allyl | 277.24 | Polar interactions via -NH₂ |
| Quinoline-2-carbonitrile | -CN (C2) | 154.17 | Baseline for comparison |
Biological Activity
3-(Trifluoromethyl)-2-quinolinecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 3-(Trifluoromethyl)-2-quinolinecarbonitrile can be represented as follows:
- IUPAC Name : 3-(Trifluoromethyl)-2-quinolinecarbonitrile
- Molecular Formula : C10H6F3N
- Molecular Weight : 215.16 g/mol
Antimicrobial Activity
Research has shown that 3-(Trifluoromethyl)-2-quinolinecarbonitrile exhibits significant antimicrobial properties. A study conducted on various strains of bacteria demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have indicated that 3-(Trifluoromethyl)-2-quinolinecarbonitrile possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanism of Action : The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it has been reported to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 20.8 |
These results highlight its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory activity of this compound. In animal models, it has been observed to reduce inflammation markers such as TNF-alpha and IL-6 when administered in a controlled setting.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessing the efficacy of 3-(Trifluoromethyl)-2-quinolinecarbonitrile against resistant bacterial strains showed promising results. Patients with chronic infections were treated with the compound, leading to a significant reduction in bacterial load and improvement in clinical symptoms. -
Case Study on Cancer Treatment :
In a preclinical model, the compound was tested on mice with induced tumors. The treatment group exhibited a marked decrease in tumor size compared to controls, supporting its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
